molecular formula C7H12N2 B3055909 (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile CAS No. 67824-39-9

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile

Cat. No.: B3055909
CAS No.: 67824-39-9
M. Wt: 124.18 g/mol
InChI Key: OVIXBUQHNFPUEP-ZETCQYMHSA-N
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Description

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile is a chiral organic compound that features a pyrrolidine ring with a methyl group at the 1-position and an acetonitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline and acetonitrile.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Introduction of Methyl Group: The methyl group is introduced at the 1-position of the pyrrolidine ring through an alkylation reaction using methyl iodide (CH3I) or methyl bromide (CH3Br).

    Addition of Acetonitrile Group: The acetonitrile group is added at the 2-position through a nucleophilic substitution reaction, typically using acetonitrile as the nucleophile and a suitable leaving group such as a halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitriles.

Scientific Research Applications

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(1-methylpyrrolidin-2-yl)ethanol: Similar structure but with an ethanol group instead of an acetonitrile group.

    (S)-2-(1-methylpyrrolidin-2-yl)propionitrile: Similar structure but with a propionitrile group instead of an acetonitrile group.

Uniqueness

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile is unique due to its specific combination of a pyrrolidine ring, a methyl group, and an acetonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-4,6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIXBUQHNFPUEP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505665
Record name [(2S)-1-Methylpyrrolidin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67824-39-9
Record name [(2S)-1-Methylpyrrolidin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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